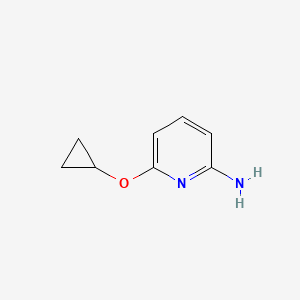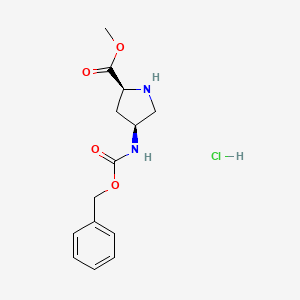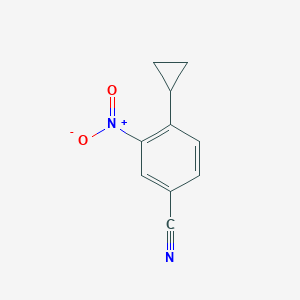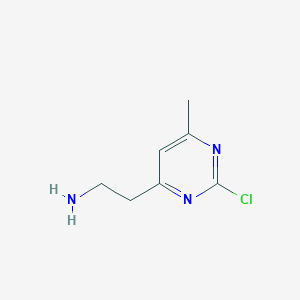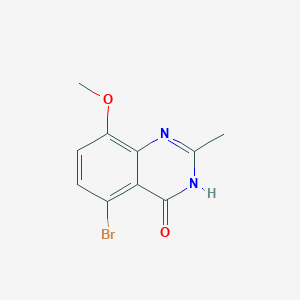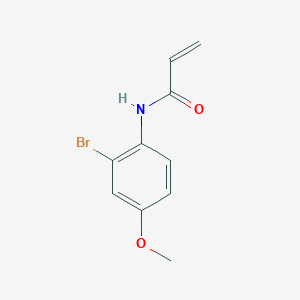
N-(2-bromo-4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methoxyphenyl)acrylamide is an organic compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol . This compound is characterized by the presence of a bromo group and a methoxy group attached to a phenyl ring, which is further connected to an acrylamide moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-bromo-4-methoxyphenyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-methoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .
化学反応の分析
Types of Reactions
N-(2-bromo-4-methoxyphenyl)acrylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acrylamides, while coupling reactions can produce biaryl compounds .
科学的研究の応用
N-(2-bromo-4-methoxyphenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-(2-bromo-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in various binding interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
- C-tetra(4-methoxyphenyl)calix 4resorcinarene : This compound contains multiple methoxyphenyl groups and is used for its antioxidant properties .
N-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)acrylamide: This compound has similar structural features but includes a fluorine atom and additional hydroxyl groups.
Uniqueness
N-(2-bromo-4-methoxyphenyl)acrylamide is unique due to its specific combination of bromo and methoxy substituents on the phenyl ring, which can influence its reactivity and binding properties. This uniqueness makes it valuable for specific applications in chemical synthesis and biological research .
特性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
N-(2-bromo-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H10BrNO2/c1-3-10(13)12-9-5-4-7(14-2)6-8(9)11/h3-6H,1H2,2H3,(H,12,13) |
InChIキー |
RBORGGILHAXWMX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)C=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


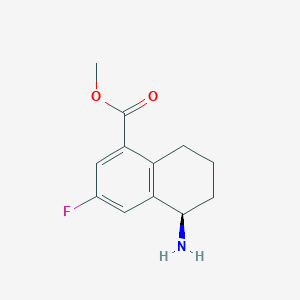
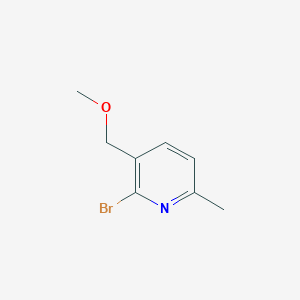
![4,6-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B15224523.png)

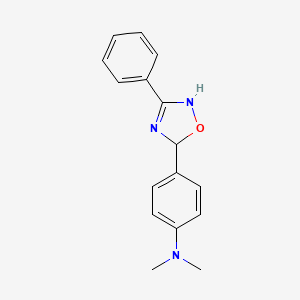
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)
![5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
